1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Overview
Description
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group at the 1-position, a phenyl group at the 3-position, and a carboxamide group at the 5-position
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A study on cyanomethyl vinyl ether derivatives, which are structurally similar to the compound , predicted favorable adme properties .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, potentially leading to various cellular effects .
Biochemical Analysis
Biochemical Properties
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression levels of genes involved in various cellular functions, including metabolism, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity . This can lead to changes in the transcriptional regulation of target genes, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups, making the compound more polar and water-soluble . In phase II metabolism, the compound undergoes conjugation reactions with molecules such as glucuronic acid, sulfate, or glutathione, further increasing its solubility and facilitating its excretion from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound within cells can influence its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, where it affects cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl bromide.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl bromide for nucleophilic substitution; benzoyl chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(cyanomethyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyanomethyl)-5-phenylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKFVDYLLWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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